molecular formula C11H8N4O4S B2915528 5-(((3-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 349486-77-7

5-(((3-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No. B2915528
CAS RN: 349486-77-7
M. Wt: 292.27
InChI Key: ZOGZZTOPVLKGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(((3-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as NPD, is a chemical compound that has been widely used in scientific research. It belongs to the class of thioxodihydropyrimidine derivatives and has shown promising results in various studies.

Scientific Research Applications

Structural and Conformational Analysis

Thermochemistry and Polymorphism

The study of hexamorphic crystal systems, including similar compounds, reveals differences in molecular conformation and packing modes. These differences result in various crystal colors and thermodynamic stability relationships, offering insights into solid-state conversions and the stabilizing effect of crystallization on molecular conformers (Yu et al., 2000).

Solid-State NMR and Electronic Structure Calculations

Detailed analysis of molecular structures in polymorphic forms through solid-state NMR and molecular modeling showcases the influence of molecular conformation on spectral properties. This approach aids in understanding the structural variations and their impact on material properties (Smith, Xu, & Raftery, 2006).

Synthetic Approaches and Chemical Properties

Facile Synthesis of Substituted Compounds

Innovative synthesis methods have been developed for creating derivatives containing various substituents, showcasing the versatility of these compounds in synthetic chemistry. These methods highlight the compound's role in facilitating the synthesis of novel materials with diverse functional groups (Kim & Kim, 2000).

Inhibitors and Chemical Interactions

Studies have explored the inhibitory effects of similar compounds on specific enzymes, illustrating their potential utility in biochemical and medicinal applications. These interactions provide a foundation for further exploration of the compound's biological activities (Novinson et al., 1975).

Applications in Material Science and Chemistry

Structural Confirmation and Spectroscopic Studies

The synthesis and structural elucidation of new compounds through various spectroscopic techniques underscore their potential applications in material science and chemical sensing. These studies contribute to a deeper understanding of the compound's chemical properties and potential industrial applications (Asiri & Khan, 2010).

Green Chemistry and Multi-Component Synthesis

Environmentally friendly synthesis methods highlight the compound's role in promoting sustainable chemistry practices. These approaches demonstrate the compound's utility in efficient and eco-friendly chemical synthesis, aligning with the principles of green chemistry (Dhorajiya & Dholakiya, 2013).

properties

IUPAC Name

6-hydroxy-5-[(3-nitrophenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O4S/c16-9-8(10(17)14-11(20)13-9)5-12-6-2-1-3-7(4-6)15(18)19/h1-5H,(H3,13,14,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAQSMJILDUEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(((3-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

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